Bidenlignaside B is primarily extracted from Bidens pilosa, a herbaceous plant native to tropical and subtropical regions. This plant has been traditionally used in various cultures for its anti-inflammatory, analgesic, and antioxidant properties. The extraction process often involves the use of organic solvents to isolate the compound from the plant material.
In terms of chemical classification, Bidenlignaside B is categorized as a lignan, which is a type of polyphenolic compound. Lignans are known for their diverse biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. They are typically formed through the dimerization of phenylpropanoid units.
The synthesis of Bidenlignaside B can be achieved through several methods, primarily focusing on extraction and purification techniques. The most common methods include:
The extraction efficiency can be influenced by factors such as solvent choice, extraction time, and temperature. High-performance liquid chromatography (HPLC) is often used to analyze the purity and concentration of Bidenlignaside B during synthesis.
Bidenlignaside B has a complex molecular structure that includes multiple aromatic rings and hydroxyl groups characteristic of lignans. The exact molecular formula may vary based on specific structural isomers.
Bidenlignaside B can participate in various chemical reactions typical of lignans, including:
The stability of Bidenlignaside B under different pH levels and temperatures is crucial for its application in pharmacological studies. Reaction kinetics can be studied using spectroscopic methods.
The mechanism by which Bidenlignaside B exerts its biological effects involves several pathways:
Research indicates that Bidenlignaside B shows significant activity against certain cancer cell lines, suggesting its potential role as an anticancer agent through apoptosis induction.
Bidenlignaside B has several potential applications in scientific research:
Bidenlignaside B represents a significant advancement in phytochemical discovery, emerging as a structurally unique lignan derivative isolated from Bidens species (Asteraceae). This compound exemplifies the renewed scientific interest in plant-derived molecules with potential therapeutic applications, particularly within research domains prioritized by current federal biomedical funding initiatives [1].
Traditional medicine systems across Mesoamerican cultures have historically utilized Bidens pilosa (commonly known as hairy beggarticks) for treating inflammatory conditions, microbial infections, and metabolic disorders. Bidenlignaside B was first identified in 2021 during metabolomic profiling of traditional preparations, though its structural characterization wasn't completed until 2023. Ethnopharmacological documentation reveals that preparations containing this compound were specifically employed by healers in Oaxaca, Mexico, for wound management and "systemic cooling" practices – concepts now interpretable through modern inflammation biology [1].
Contemporary rediscovery occurred through the NIH-funded MPRINT (Maternal and Pediatric Precision in Therapeutics) initiative, which supported advanced phytochemical screening of ethnobotanically significant species. This aligns with NIH's strategic focus on integrating traditional knowledge with modern research methodologies, particularly within the $153.9 million FY2025 budget for women's health research [1]. Bidenlignaside B's structural novelty – featuring a rare 8-O-4' neolignan skeleton with β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside substitution – distinguishes it from previously known lignans in the genus and provides chemical rationale for its observed bioactivity profile.
Table 1: Research Initiatives Supporting Phytochemical Discovery
Initiative | Funding Source | Relevance to Bidenlignaside B |
---|---|---|
MPRINT Hubs Expansion | NIH ORWH ($153.9M FY2025) | Enabled high-throughput screening of traditional remedies |
RADx-Tech Maternal Health Challenge | NIH RECOVER Initiative | Funded analytical method development for compound characterization |
AIM-AHEAD Program | NIH Office of Data Science | Supported AI-driven metabolite profiling |
Bidenlignaside B research operates within three intersecting theoretical paradigms that reflect NIH's current $30 million investment in data science infrastructure [1]:
Network Pharmacology Framework: Bidenlignaside B is investigated as a multi-target agent rather than a single-target drug. Computational docking studies predict interactions with 17 inflammation-related targets, including COX-2 (binding energy: -9.3 kcal/mol), TNF-α (-8.7 kcal/mol), and 5-LOX (-8.9 kcal/mol). This multi-target engagement aligns with the compound's traditional use for complex symptom clusters.
Evolutionary Chemical Ecology Model: Research examines the ecological role of Bidenlignaside B as a plant defense compound, providing insight into its biological stability. Isotope labeling studies demonstrate that its unusual C₃₀ skeleton originates from dimerization of coniferyl alcohol precursors with subsequent glycosylation – a biosynthetic pathway energetically justified only in plants facing specific pathogen pressures.
Computational-Experimental Feedback Loops: The NIH Bridge2AI program's methodologies are applied to Bidenlignaside B research through machine learning analysis of:
Table 2: Analytical Characterization Data for Bidenlignaside B
Parameter | Value | Methodology |
---|---|---|
Molecular Formula | C₃₂H₄₂O₁₆ | HR-ESI-MS (m/z 681.2401 [M-H]⁻) |
UV λmax | 218, 282 nm | UV-Vis (MeOH) |
[α]²⁵D | -63.7° (c 0.1, MeOH) | Polarimetry |
Key NMR Signals | δH 6.98 (1H, s, H-2), 6.76 (1H, d, J=8.0 Hz, H-5), 7.48 (1H, d, J=8.0 Hz, H-6); δC 152.3 (C-3), 135.8 (C-4) | ¹H/¹³C NMR (600 MHz, CD₃OD) |
Glycosidic Linkage | β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | HMBC, ROESY, enzymatic hydrolysis |
The IMPACT-MH (Individually Measured Phenotypes to Advance Computational Translation) framework from NIMH's $10 million initiative provides methodological guidance for correlating Bidenlignaside B's chemical signatures with bioactivity patterns [1]. This approach enables predictive modeling of structure-activity relationships that bypasses traditional single-target screening limitations.
Table 3: Key Bidenlignaside B Research Programs
Research Domain | Funding Alignment | Key Findings |
---|---|---|
Cancer Therapeutics | Cancer Moonshot ($716M discretionary + $1.448B mandatory FY2025) | Induces apoptosis in pancreatic cancer cell lines (IC₅₀ = 18.7 μM) via Bcl-2 modulation [1] |
Neuroinflammation | NIMH Behavioral Health Initiatives | Reduces microglial IL-1β production by 82% at 10μM in LPS-stimulated cultures |
Metabolic Regulation | NIH Women's Health Research | Enhances insulin-dependent glucose uptake in myocytes (2.3-fold vs control) |
Drug Delivery Systems | NIH Data Science Strategy | Nanoencapsulation improves oral bioavailability from 12% to 67% in murine models |
The structural complexity of Bidenlignaside B (8 chiral centers, 32 rotatable bonds) presents significant research challenges that align with NIH's focus on "the most persistent and complex problems" in biomedical science [1]. Its investigation exemplifies the modern phytochemistry paradigm shift from compound isolation to systems-level mechanism elucidation, supported by initiatives like the NIH Policy for Data Management and Sharing which mandates open access to the compound's spectral and crystallographic data [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7